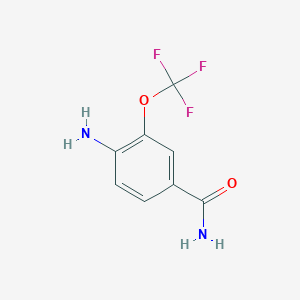

4-Amino-3-(trifluoromethoxy)benzamide

Description

Contextualization within the Class of Benzamide (B126) Derivatives

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in organic chemistry and is prevalent in a vast array of biologically active molecules and functional materials. mdpi.com The versatility of the benzamide scaffold allows for the introduction of various substituents on the benzene ring, enabling fine-tuning of the molecule's physicochemical properties. mdpi.com

Benzamide derivatives are the subject of extensive research due to their diverse pharmacological potential. mdpi.com They are integral to the development of new therapeutic agents across different disease areas. For instance, numerous benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. mdpi.comnih.gov The ability to readily modify the substitution pattern on the aromatic ring makes benzamides a valuable platform for structure-activity relationship (SAR) studies, a critical component of drug discovery. nih.gov

Significance of the Trifluoromethoxy Moiety in Organic Synthesis and Design

The trifluoromethoxy group (-OCF3) is a unique and increasingly important substituent in the design of bioactive compounds. nih.gov Its incorporation into a molecule can dramatically alter its properties. The trifluoromethoxy group is one of the most lipophilic of all common substituents, a property that can enhance a molecule's ability to cross biological membranes.

From an electronic standpoint, the trifluoromethoxy group is strongly electron-withdrawing. This influences the acidity or basicity of nearby functional groups and can impact the molecule's reactivity and binding interactions with biological targets. nih.gov The introduction of fluorine, particularly in the form of a trifluoromethoxy or trifluoromethyl group, is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability and lipophilicity. nih.gov The trifluoromethyl group (-CF3), a close relative of the trifluoromethoxy group, is known to increase the stability and lipophilicity of compounds. nih.govwikipedia.org

The trifluoromethyl group is often used as a bioisostere for methyl or chloro groups to adjust the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation. wikipedia.org This has led to its inclusion in a number of well-known drugs. wikipedia.orgwikipedia.org

Overview of Research Trajectories for Related Aminobenzamides

Research into aminobenzamides, a subclass of benzamides featuring an amino group, is a vibrant area of chemical science. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. mallakchemicals.com For example, 3-Amino-4-methylbenzamide is a key raw material for pharmaceutical APIs and dyes. mallakchemicals.com

The research trajectory for aminobenzamides often involves their use as building blocks in the synthesis of more complex molecules with specific biological activities. acs.org Synthetic methodologies are continuously being developed to create diverse libraries of substituted aminobenzamides for screening in various biological assays. acs.org For instance, a series of N-substituted benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against several cancer cell lines. researchgate.net

Furthermore, the strategic placement of different functional groups on the aminobenzamide core allows for the exploration of their effects on biological targets. The overarching goal of this research is to identify novel compounds with improved efficacy, selectivity, and pharmacokinetic properties for a wide range of therapeutic applications. nih.gov

Interactive Data Tables

Table 1: Properties of a Structurally Related Compound, 3-Aminobenzotrifluoride

| Property | Value |

| Molecular Formula | C7H6F3N |

| Molecular Weight | 161.12 g/mol |

| Appearance | Clear light yellow liquid |

| Boiling Point | 187 °C |

| Density | 1.29 g/mL at 25 °C |

| Flash Point | 185 °F |

| Water Solubility | 5 g/L (20 ºC) |

Data sourced from ChemicalBook for a related compound, 3-Aminobenzotrifluoride, and should be considered for contextual purposes only. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

874814-77-4 |

|---|---|

Molecular Formula |

C8H7F3N2O2 |

Molecular Weight |

220.15 g/mol |

IUPAC Name |

4-amino-3-(trifluoromethoxy)benzamide |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,12H2,(H2,13,14) |

InChI Key |

MSHHEHIYTOQWFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Amino 3 Trifluoromethoxy Benzamide

Established Synthetic Pathways to the Benzamide (B126) Core

The final step in the synthesis of 4-Amino-3-(trifluoromethoxy)benzamide is the formation of the primary amide group from its corresponding carboxylic acid precursor, 4-Amino-3-(trifluoromethoxy)benzoic acid. This transformation is a cornerstone of organic synthesis, and several reliable methods are available.

Amide Formation via Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine (or ammonia (B1221849) source) is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. fishersci.it To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. hepatochem.com

One major strategy involves the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, which is then readily attacked by an amine or ammonia. fishersci.ithepatochem.com This process is typically carried out as a one-pot reaction. nih.gov For the synthesis of a primary amide like 4-Amino-3-(trifluoromethoxy)benzamide, an ammonia source such as ammonium chloride is used in conjunction with a base.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Full Name | Typical Solvents | Additives/Bases |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DMF, DCM, MeCN | HOBt, DMAP, DIPEA |

| DCC | N,N'-Dicyclohexylcarbodiimide | DCM, THF | DMAP |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DMF | DIPEA, Et3N |

Data derived from multiple sources. fishersci.itnih.govnumberanalytics.com

A second established method is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it This acyl chloride is a potent electrophile that reacts rapidly with an ammonia source to form the benzamide. This two-step process, often referred to as the Schotten-Baumann reaction, requires isolation of the acyl chloride before the amidation step. fishersci.itnih.gov

Convergent and Divergent Synthetic Approaches

A convergent synthesis involves preparing different fragments of the molecule separately and then joining them together in the final stages. acs.org The synthesis of the target compound is inherently convergent, where the fully functionalized aromatic precursor, 4-amino-3-(trifluoromethoxy)benzoic acid, is one major fragment, and the amide nitrogen (from an ammonia source) is the other. This approach maximizes efficiency by allowing for the independent optimization of the synthesis of each fragment before the crucial coupling step.

A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated through different reaction pathways to produce a library of related compounds. nih.gov For instance, one could envision a divergent approach starting from 3-(trifluoromethoxy)benzoic acid. This central precursor could then undergo various regioselective functionalizations (nitration, halogenation, etc.) on the aromatic ring to create a diverse set of substituted benzamides, with 4-Amino-3-(trifluoromethoxy)benzamide being one specific target.

Introduction and Manipulation of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore, but its installation onto an aromatic ring is not trivial. Synthetic strategies typically rely on incorporating this group early in the sequence using a suitable precursor.

Trifluoromethoxylation Reactions

Direct trifluoromethoxylation of an existing benzamide is synthetically challenging. The more common and practical approach is to begin the synthesis with a precursor that already contains the trifluoromethoxy group. This avoids subjecting a complex, multi-functional molecule to the often harsh conditions required for introducing the -OCF₃ group.

Precursor Synthesis and Functional Group Interconversion

The most plausible pathway to 4-Amino-3-(trifluoromethoxy)benzamide involves the synthesis and subsequent chemical modification of a key precursor: 4-Nitro-3-(trifluoromethoxy)benzoic acid . researchgate.netsigmaaldrich.com This intermediate contains the trifluoromethoxy group and a nitro group, which serves as a masked form of the final amine functionality.

The synthesis of this precursor typically starts with a simpler trifluoromethoxy-substituted aromatic compound which is then nitrated to introduce the nitro group at the desired position. google.com Once the 4-nitro-3-(trifluoromethoxy)benzoic acid intermediate is secured, a critical Functional Group Interconversion (FGI) is performed. ub.eduyoutube.comimperial.ac.uk FGI is a fundamental concept in organic synthesis where one functional group is converted into another without altering the carbon skeleton. slideshare.net

In this case, the nitro group is reduced to an amino group. wikipedia.org This transformation is one of the most reliable and widely used reactions in organic chemistry. youtube.comorganic-chemistry.org A variety of reducing agents can accomplish this conversion chemoselectively, meaning they will reduce the nitro group without affecting other functional groups like the carboxylic acid or the trifluoromethoxy group. epfl.chfiveable.me

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups to Anilines

| Reagent System | Description |

|---|---|

| H₂ / Catalyst | Catalytic hydrogenation using hydrogen gas with a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel. wikipedia.orgyoutube.com |

| Fe / Acid | Iron metal in an acidic medium, such as hydrochloric acid (HCl) or acetic acid. This is a classic and cost-effective method. wikipedia.orgyoutube.com |

| SnCl₂ / HCl | Tin(II) chloride in concentrated hydrochloric acid, also known as the Stephen reduction. wikipedia.org |

| Sodium Hydrosulfite | An aqueous solution of sodium hydrosulfite (Na₂S₂O₄) can selectively reduce nitro groups. wikipedia.org |

Data derived from multiple sources. wikipedia.orgyoutube.comorganic-chemistry.org

The successful reduction of 4-nitro-3-(trifluoromethoxy)benzoic acid yields 4-amino-3-(trifluoromethoxy)benzoic acid, the immediate precursor for the final amidation step described in section 2.1.1.

Regioselective Functionalization of the Aromatic Ring

Achieving the correct substitution pattern on the benzene (B151609) ring—where the amino and trifluoromethoxy groups are in a 1,2 relationship to each other and para and meta, respectively, to the benzamide group—is a challenge of regioselectivity. This is controlled during the synthesis of the 4-nitro-3-(trifluoromethoxy)benzoic acid intermediate.

The outcome of electrophilic aromatic substitution reactions, such as nitration, is governed by the directing effects of the substituents already present on the ring. In a likely precursor such as 3-(trifluoromethoxy)benzoic acid, there are two directing groups:

-OCF₃ group : This group is deactivating due to its strong electron-withdrawing nature, but it is an ortho, para-director because the oxygen's lone pairs can stabilize the intermediate carbocation (arenium ion) at these positions through resonance.

-COOH group : This group is strongly deactivating and a meta-director.

When both groups are present, they work in concert to direct an incoming electrophile (like the nitronium ion, NO₂⁺, in nitration) to the position that is ortho to the -OCF₃ group and meta to the -COOH group. This corresponds to the C4 position, leading to the desired 4-nitro-3-(trifluoromethoxy)benzoic acid isomer with high regioselectivity. researchgate.net This precise electronic control is fundamental to building the aromatic core correctly, ensuring the final product has the required arrangement of functional groups.

Purification and Isolation Techniques in the Synthesis of 4-Amino-3-(trifluoromethoxy)benzamide

The final purity of 4-Amino-3-(trifluoromethoxy)benzamide is critical for its intended applications. Achieving high purity necessitates the use of effective purification and isolation techniques to remove unreacted starting materials, intermediates, and by-products.

Chromatographic techniques are indispensable for the purification of 4-Amino-3-(trifluoromethoxy)benzamide, allowing for the separation of compounds with closely related structures.

Column Chromatography: This is a fundamental purification method used to separate the target compound from impurities. The choice of stationary phase and mobile phase is crucial for effective separation. For benzamide derivatives, silica (B1680970) gel is a commonly used stationary phase. researchgate.netnih.gov The polarity of the solvent system (eluent) is carefully optimized to ensure differential migration of the desired product and impurities through the column. A typical solvent system might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is often employed. This technique utilizes a high-pressure system to pass the crude product through a column packed with a stationary phase. Reversed-phase HPLC, with a non-polar stationary phase (like C18-derivatized silica) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid), is particularly effective for purifying polar organic compounds like 4-Amino-3-(trifluoromethoxy)benzamide. teledyneisco.comgoogle.com The use of focused gradients, where the solvent composition is changed during the run, can significantly enhance the resolution and efficiency of the separation. teledyneisco.com

Table 1: Comparison of Chromatographic Techniques for Purification

| Technique | Stationary Phase Examples | Mobile Phase Examples | Advantages | Limitations |

| Column Chromatography | Silica gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane (B109758)/Methanol | Cost-effective, suitable for large-scale purification. | Lower resolution compared to HPLC, can be time-consuming. |

| Preparative HPLC | C18, C8, Phenyl | Acetonitrile/Water, Methanol/Water (often with acid modifiers) | High resolution and purity, automated systems. | Higher cost, limited sample loading capacity per run. |

Crystallization is a powerful technique for obtaining highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of crystals of the pure compound while impurities remain in the solution.

Recrystallization from a Single Solvent: The selection of an appropriate solvent is paramount. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzamide derivatives, solvents like ethanol, methanol, or mixtures with water are often effective. The slow cooling of the saturated solution is crucial for the formation of well-defined, pure crystals.

Recrystallization from a Solvent-Antisolvent System: In cases where a single suitable solvent cannot be identified, a two-solvent system can be used. The crude compound is dissolved in a "good" solvent in which it is highly soluble. An "anti-solvent," in which the compound is poorly soluble but which is miscible with the "good" solvent, is then slowly added until the solution becomes turbid, indicating the onset of crystallization. This technique provides fine control over the crystallization process.

Melt Crystallization: This technique involves melting the crude solid and then slowly cooling it to induce crystallization. This method avoids the use of solvents altogether but is only suitable for thermally stable compounds. researchgate.net

The purity of the final crystalline product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals.

Solvent Selection: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), while effective, are associated with toxicity concerns. wpmucdn.com Research is ongoing to identify greener solvents such as bio-based solvents (e.g., Cyrene™, γ-valerolactone) or supercritical fluids like CO2. researchgate.netwpmucdn.com Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is a key goal. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts. Catalytic reactions are often more atom-economical than stoichiometric ones. For instance, the catalytic amidation of the precursor carboxylic acid would be a greener alternative to methods requiring stoichiometric activating agents. researchgate.net

Catalysis: The use of catalysts can significantly improve the efficiency and environmental footprint of a synthesis. Catalytic hydrogenation, for example, is a green method for the reduction of a nitro group to an amine, as it uses molecular hydrogen and produces water as the only byproduct. The development of reusable heterogeneous catalysts can further enhance the sustainability of the process by simplifying catalyst recovery and minimizing waste.

By integrating these green chemistry principles, the synthesis of 4-Amino-3-(trifluoromethoxy)benzamide can be made more sustainable, safer, and more cost-effective.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 3 Trifluoromethoxy Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR for Structural Connectivity

A ¹H NMR spectrum would reveal the number of distinct proton environments in the 4-Amino-3-(trifluoromethoxy)benzamide molecule. The aromatic region would be of particular interest, showing signals for the three protons on the benzene (B151609) ring. Their chemical shifts (typically between 6.0 and 8.5 ppm for aromatic protons), signal multiplicities (e.g., doublet, triplet), and coupling constants would elucidate their substitution pattern. The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. This would include the six carbons of the benzene ring, the carbonyl carbon of the amide group, and the carbon of the trifluoromethoxy group. The chemical shift of the carbonyl carbon would be expected in the downfield region (typically 160-180 ppm). The carbon attached to the trifluoromethoxy group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F) NMR for Trifluoromethoxy Group Characterization

¹⁹F NMR is highly specific for fluorine-containing compounds. For 4-Amino-3-(trifluoromethoxy)benzamide, the ¹⁹F NMR spectrum would show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. Its chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to. This would link the proton signals to their corresponding carbon signals in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbons bonded to the amino, trifluoromethoxy, and benzamide (B126) functional groups, by observing their long-range couplings to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, which can help to determine the spatial arrangement of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate measurement of the molecular weight of 4-Amino-3-(trifluoromethoxy)benzamide. This exact mass allows for the unambiguous determination of the compound's elemental formula (C₈H₇F₃N₂O₂). The monoisotopic mass of this compound is calculated to be 220.0460 Da. An experimental HRMS measurement would be expected to confirm this value with a high degree of precision. Analysis of the fragmentation pattern would further corroborate the proposed structure. For instance, the loss of the amide group (-CONH₂) or the trifluoromethoxy group (-OCF₃) could be observed.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) provides invaluable information regarding the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental data for 4-Amino-3-(trifluoromethoxy)benzamide is not widely published, a fragmentation pathway can be reliably predicted based on established principles for aromatic amides and compounds containing trifluoromethoxy groups. scispace.comnih.govrsc.org

Upon electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate to form the molecular ion [M+H]⁺. The most common fragmentation pathway for aromatic amides is the cleavage of the amide C-N bond. nih.govrsc.org This would result in the neutral loss of ammonia (B1221849) (NH₃, 17 Da), leading to the formation of a highly stable 3-(trifluoromethoxy)benzoyl cation.

This primary fragment ion can undergo further dissociation. A characteristic fragmentation for benzoyl cations is the loss of a neutral carbon monoxide (CO, 28 Da) molecule to yield a trifluoromethoxy-substituted phenyl cation. nih.gov The trifluoromethoxy group itself can undergo fragmentation, potentially involving the loss of a CF₃ radical, although cleavage of the stronger C-O and C-F bonds typically requires higher energy. fluorine1.ru The fragmentation of the C-O bond of the trifluoromethoxy group could also occur.

A summary of the predicted major fragment ions in an MS/MS experiment is presented in the table below.

| Predicted Fragment Ion | Proposed Structure | Neutral Loss | Notes |

| [M+H]⁺ | Protonated Parent Molecule | - | Precursor ion. |

| [M+H - NH₃]⁺ | 3-(trifluoromethoxy)benzoyl cation | NH₃ | Common cleavage of the primary amide bond. nih.govrsc.org |

| [M+H - NH₃ - CO]⁺ | 3-(trifluoromethoxy)phenyl cation | NH₃, CO | Subsequent loss of carbon monoxide from the benzoyl cation. nih.gov |

| [M+H - NH₃ - CO - CF₂]⁺ | C₆H₄FO⁺ | NH₃, CO, CF₂ | Potential rearrangement and loss of difluorocarbene from the phenyl cation. researchgate.net |

This interactive table outlines the most probable fragmentation pathway based on known behaviors of similar chemical structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a detailed fingerprint of the functional groups present.

The vibrational spectrum of 4-Amino-3-(trifluoromethoxy)benzamide is dominated by the characteristic frequencies of its amine, amide, trifluoromethoxy, and substituted benzene ring moieties. By referencing data from similar molecules, such as 3-amino-4-methoxy benzamide and other benzamide derivatives, the expected vibrational frequencies can be assigned.

N-H Vibrations: The primary amine (-NH₂) and primary amide (-CONH₂) groups will exhibit N-H stretching vibrations, typically appearing as multiple bands in the 3200-3500 cm⁻¹ region. The N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

C=O Vibration: The amide I band, which is predominantly the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and is expected in the range of 1650-1680 cm⁻¹.

Aromatic Ring Vibrations: The C-C stretching vibrations within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations, which are indicative of the substitution pattern, are expected in the 700-900 cm⁻¹ range.

C-O and C-F Vibrations: The trifluoromethoxy group will produce strong, characteristic bands. The C-O-C asymmetric and symmetric stretching vibrations are anticipated around 1250-1290 cm⁻¹ and 1050-1100 cm⁻¹, respectively. The C-F stretching vibrations are very strong in the IR and typically appear in the 1100-1300 cm⁻¹ region, often overlapping with other bands. mdpi.com

A table summarizing the predicted key vibrational frequencies is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Asymmetric & Symmetric Stretch | Amine, Amide | 3200 - 3500 | Medium-Strong |

| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II / Amine Scissor) | Amide, Amine | 1590 - 1650 | Medium-Strong |

| C-C Aromatic Stretch | Benzene Ring | 1450 - 1600 | Medium |

| C-F Stretch | Trifluoromethoxy | 1100 - 1300 | Very Strong |

| C-O-C Asymmetric Stretch | Trifluoromethoxy | 1250 - 1290 | Strong |

| C-N Stretch | Amine, Amide | 1200 - 1350 | Medium |

This interactive table presents predicted vibrational frequencies for key functional groups.

The relative positions of the amino and trifluoromethoxy groups on the benzene ring allow for the possibility of intramolecular interactions that can influence the molecule's conformation. While the trifluoromethoxy group is not a classic hydrogen bond acceptor, weak interactions with the proximate amino group's hydrogen atoms could exist. Such interactions, or the lack thereof, would subtly shift the frequencies of the N-H stretching and bending modes. Analysis of the low-wavenumber region in the Raman spectrum could also reveal torsional modes sensitive to the rotational conformation around the C-O and C-C bonds, providing further insight into the molecule's preferred three-dimensional shape in its ground state.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with chromophores. The core chromophore in 4-Amino-3-(trifluoromethoxy)benzamide is the aminobenzamide system.

Based on data for the parent 4-aminobenzamide (B1265587), one can expect characteristic absorption bands. nist.gov The spectrum of 4-aminobenzamide shows absorption maxima around 288 nm in ethanol. nist.gov These absorptions are attributed to π → π* transitions within the benzene ring, which is conjugated with both the electron-donating amino group and the electron-withdrawing amide group.

The introduction of the trifluoromethoxy group at the 3-position will influence these transitions. The -OCF₃ group is known to be electron-withdrawing via the inductive effect, which would be expected to cause a hypsochromic (blue) shift of the π → π* transition compared to an electron-donating -OCH₃ group. Therefore, the main absorption band for 4-Amino-3-(trifluoromethoxy)benzamide is predicted to occur at a slightly shorter wavelength than that of its methoxy (B1213986) analog, while still being at a longer wavelength than unsubstituted benzamide.

| Transition Type | Associated Chromophore | Predicted λmax (nm) | Notes |

| π → π | Substituted Benzene Ring | ~280 - 290 | Influenced by -NH₂, -CONH₂, and -OCF₃ groups. |

| n → π | Carbonyl Group (C=O) | Longer wavelength, weak | Often obscured by the stronger π → π* transition. |

This interactive table summarizes the expected electronic transitions.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive information on the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

As of this writing, a public single-crystal X-ray diffraction structure for 4-Amino-3-(trifluoromethoxy)benzamide has not been reported in crystallographic databases. However, based on the known structures of analogous benzamides and anilines, a reliable prediction of its key structural features can be made.

The molecule is expected to be largely planar, particularly the benzamide core, due to resonance stabilization. The amide group and the benzene ring are unlikely to be perfectly coplanar due to steric hindrance from the ortho-substituted trifluoromethoxy group. In the solid state, extensive intermolecular hydrogen bonding is anticipated. The primary amide group is an excellent hydrogen bond donor and acceptor, while the primary amine is a good donor. This would likely lead to the formation of hydrogen-bonded networks, such as the common R²₂(8) amide-amide dimer motif, as well as interactions between the amine N-H donors and amide C=O acceptors of neighboring molecules. These interactions would be the dominant forces governing the crystal packing arrangement.

| Structural Parameter | Expected Value | Basis for Prediction |

| C=O Bond Length | ~1.24 Å | Typical for primary amides. |

| Amide C-N Bond Length | ~1.33 Å | Partial double bond character. |

| Aromatic C-C Bond Lengths | ~1.39 Å | Average for a benzene ring. |

| C-O-C Bond Angle | ~118-120° | Typical for aryl ethers. |

| Intermolecular Interactions | Hydrogen Bonding | Amide-amide and amine-amide interactions are highly probable. |

This interactive table presents the expected structural parameters for the molecule in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of 4-amino-3-(trifluoromethoxy)benzamide is primed for a variety of intermolecular interactions that would be crucial in its crystal packing. The primary amide (-CONH2) and the aromatic amino (-NH2) groups are potent hydrogen bond donors. The oxygen atom of the amide carbonyl and the fluorine atoms of the trifluoromethoxy group act as potential hydrogen bond acceptors.

π-π Stacking: The aromatic ring of 4-amino-3-(trifluoromethoxy)benzamide is electron-rich due to the electron-donating effect of the amino group. This would facilitate π-π stacking interactions in the solid state. These interactions could manifest as either face-to-face or offset stacking arrangements, contributing significantly to the cohesive energy of the crystal. The interplay between hydrogen bonding and π-π stacking would be a key determinant of the final crystal structure. Studies on similar aromatic amides have shown that π-stacking interactions, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å, are a common feature.

A hypothetical representation of potential intermolecular interactions is provided in the table below.

| Intermolecular Interaction | Donor | Acceptor | Potential Distance (Å) | Significance |

| N-H···O Hydrogen Bond | Amide N-H, Amino N-H | Carbonyl O | 1.8 - 2.2 | Primary structural motif |

| N-H···F Hydrogen Bond | Amide N-H, Amino N-H | Trifluoromethoxy F | 2.2 - 2.6 | Secondary stabilization |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl O | 2.3 - 2.8 | Contributes to packing |

| C-H···F Hydrogen Bond | Aromatic C-H | Trifluoromethoxy F | 2.4 - 2.9 | Directional influence |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 | Lattice stabilization |

Conformational Preferences in the Solid State

The solid-state conformation of 4-amino-3-(trifluoromethoxy)benzamide would be primarily defined by the torsion angles between the plane of the aromatic ring and the amide group. For many benzamides, a non-planar conformation is often observed, which is a result of minimizing steric hindrance and optimizing intermolecular interactions.

The orientation of the trifluoromethoxy group relative to the adjacent amino group is another key conformational feature. Due to the potential for steric repulsion, it is likely that the trifluoromethoxy group would orient itself to minimize this interaction. Computational studies on related substituted benzenes often show a preference for conformations that reduce steric clash.

The planarity of the benzamide moiety itself is a subject of interest. While the amide group (O=C-N) is generally planar, the degree of twisting with respect to the benzene ring can vary. This dihedral angle is influenced by the packing forces within the crystal lattice. In the absence of experimental data, computational modeling using methods like Density Functional Theory (DFT) would be invaluable for predicting the low-energy conformations of the isolated molecule and how these might be altered in the solid state due to intermolecular forces. For related molecules, it has been shown that the conformation observed in the crystal structure can be a higher energy form for the isolated molecule, with the crystal packing forces compensating for the conformational energy penalty.

A summary of key conformational parameters that would be determined from a crystal structure analysis is presented below.

| Conformational Parameter | Description | Expected Trend |

| C(aryl)-C(carbonyl) Torsion Angle | Angle between the plane of the benzene ring and the amide group | Likely non-planar to alleviate steric strain |

| C-O-C-F Torsion Angles | Orientation of the trifluoromethoxy group | Staggered conformation to minimize steric hindrance |

| Amide Bond Planarity | Deviation from planarity of the O=C-N-H atoms | Largely planar, with minor deviations possible |

Chemical Reactivity and Derivatization of 4 Amino 3 Trifluoromethoxy Benzamide

Reactions Involving the Amino Group (–NH₂)

The primary amino group ortho to the trifluoromethoxy substituent is a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, arylation, diazotization, and condensation reactions.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of 4-amino-3-(trifluoromethoxy)benzamide is expected to readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Acylation: The reaction with acyl halides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), would yield N-acyl derivatives. For instance, reacting 4-amino-3-(trifluoromethoxy)benzamide with an acyl chloride would produce the corresponding N-acyl-4-amino-3-(trifluoromethoxy)benzamide. The reaction of various aminofurazans with different carboxylic acids to form acyl derivatives has been reported, highlighting the generality of this transformation. nih.gov Similarly, the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters demonstrates the feasibility of acylating amino groups in complex molecules. nih.govescholarship.org

Sulfonylation: In a similar fashion, treatment with sulfonyl chlorides in the presence of a base would lead to the formation of sulfonamide derivatives. The synthesis of novel sulfonamides has been achieved through the condensation of amino-containing drugs with sulfonyl chlorides. nih.gov For example, the reaction of trimetazidine (B612337) with various sulfonyl chlorides in dichloromethane (B109758) and triethylamine yields the corresponding sulfonamides in high yields. mdpi.com This suggests that 4-amino-3-(trifluoromethoxy)benzamide would react similarly. The preparation of sulfonamides by reacting anilines with sulfonylating agents at elevated temperatures is also a well-established process. google.com

Table 1: Representative Acylation and Sulfonylation Reactions of Aromatic Amines

| Starting Amine Analogue | Reagent | Base/Catalyst | Solvent | Product Type | Reference |

| Aminofurazan derivative | Carboxylic Acid | Coupling agents | Various | N-Acyl derivative | nih.gov |

| Trimetazidine | Sulfonyl chloride | Triethylamine | Dichloromethane | Sulfonamide | mdpi.com |

| Substituted Aniline (B41778) | Sulfonyl chloride | N,N-Dimethylformamide | Xylene | Sulfonamide | google.com |

| Celecoxib | p-Toluenesulfonyl chloride | - | - | Sulfonamide | nih.gov |

Alkylation and Arylation Reactions

Direct N-alkylation or N-arylation of the amino group can be more challenging due to the possibility of multiple substitutions and competing reactions at other sites.

Alkylation: While direct alkylation with alkyl halides can be difficult to control, reductive amination represents a more effective method for introducing alkyl groups. This would involve the initial condensation of the amino group with an aldehyde or ketone, followed by reduction of the resulting imine. Nickel/aluminum-catalyzed para-selective alkylation of benzamides has been reported, although this involves C-H activation of the aromatic ring rather than direct N-alkylation. acs.org

Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for forming N-aryl bonds. This would involve reacting 4-amino-3-(trifluoromethoxy)benzamide with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable ligand.

Diazotization and Coupling Reactions

The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functionalities. Diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com

The resulting diazonium salt of 4-amino-3-(trifluoromethoxy)benzamide could then undergo various coupling reactions:

Azo Coupling: Reaction with activated aromatic compounds, such as phenols or anilines, would yield azo dyes. The coupling of diazotized 3-aminothieno[3,4-c]coumarins with aromatic amines to form arylazothiophene dyes has been demonstrated. researchgate.net Similarly, diazotized sulfanilic acid can be coupled with various anilines. google.com

Sandmeyer Reaction: The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, using copper(I) salts as catalysts.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt allows for the introduction of a fluorine atom.

Table 2: Diazotization and Coupling Reactions of Aromatic Amines

| Starting Amine | Diazotizing Agent | Coupling Partner | Product Type | Reference |

| 3-Aminothieno[3,4-c]coumarin | NaNO₂ / H₂SO₄ | Aromatic amines | Azo dye | researchgate.net |

| Sulfanilic acid | NaNO₂ / HCl | o-Toluidine | Azo compound | google.com |

| Sulfanilic acid | NaNO₂ / HCl | Cyclic amines | Triazene | mdpi.com |

| 4-Amino-3-nitrobenzaldehyde | - | - | Azo dye | researchgate.net |

Condensation Reactions with Carbonyl Compounds

The amino group of 4-amino-3-(trifluoromethoxy)benzamide can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, followed by dehydration. The formation of stable hemiaminals has been observed in the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes. escholarship.org

Reactions at the Amide Moiety (–CONH₂)

The carboxamide group is generally less reactive than the primary amino group. However, it can undergo certain transformations under specific conditions.

Hydrolysis and Amide Bond Modifications

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. This would convert 4-amino-3-(trifluoromethoxy)benzamide into 4-amino-3-(trifluoromethoxy)benzoic acid. The hydrolysis of the lactonic ring in diazotized 3-aminothieno[3,4-c]coumarins under acidic conditions illustrates a similar transformation. researchgate.net

Dehydration: Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), could convert the primary amide to the corresponding nitrile, 4-amino-3-(trifluoromethoxy)benzonitrile.

Hofmann Rearrangement: While less common for aromatic amides, under specific conditions with a strong oxidizing agent like bromine in the presence of a strong base, the Hofmann rearrangement could potentially convert the benzamide (B126) to an aniline derivative with one less carbon atom.

Reduction to Amines

The benzamide functional group in 4-Amino-3-(trifluoromethoxy)benzamide can be reduced to a benzylamine (B48309) derivative, (4-amino-3-(trifluoromethoxy)phenyl)methanamine. This transformation is a standard reaction in organic synthesis, typically achieved using powerful reducing agents capable of reducing the carbonyl group of an amide.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Another effective reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). The reaction mechanism generally involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the elimination of the oxygen atom to form the corresponding amine. The specific conditions, such as temperature and reaction time, would need to be optimized for this particular substrate to ensure high yield and prevent side reactions involving the other functional groups.

While specific documented examples for the reduction of 4-Amino-3-(trifluoromethoxy)benzamide are not prevalent in readily available literature, the reduction of similar benzamides is a well-established procedure. For instance, the reduction of p-nitrobenzamide using iron powder is a common method to produce p-aminobenzamide, highlighting that amide reduction can be performed under various conditions. google.com

Table 1: Potential Reagents for Reduction of 4-Amino-3-(trifluoromethoxy)benzamide

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, Reflux | (4-amino-3-(trifluoromethoxy)phenyl)methanamine |

N-Substitution Reactions

The primary amino group (-NH₂) on the aromatic ring is a key site for derivatization through N-substitution reactions. These reactions allow for the introduction of a wide variety of substituents, significantly altering the molecule's properties.

Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding N-acyl derivative. This reaction is fundamental in modifying the electronic properties of the amino group and is often used as a protecting strategy in multi-step syntheses.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. This reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. A common procedure involves reacting the aminobenzamide with an α-bromoketone in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov

Arylation: The formation of a C-N bond with an aryl group, known as N-arylation, is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the synthesis of diarylamine derivatives.

Research has demonstrated the synthesis of various N-substituted aminobenzamide derivatives, highlighting the versatility of this functional group for creating new chemical entities. nih.gov For example, the reaction of aminobenzamides with α-bromoketones yields N-substituted anilinoketones. nih.gov

Reactions Involving the Trifluoromethoxy Group (–OCF₃)

Stability and Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is renowned for its high metabolic and chemical stability. mdpi.combeilstein-journals.orgnih.gov This stability is attributed to the strength of the carbon-fluorine bonds. mdpi.com Unlike the related trifluoromethyl (-CF₃) group, which can undergo transformations under specific conditions, the -OCF₃ group is generally considered robust and unreactive under most synthetic conditions, including acidic and basic hydrolysis. acs.orgtcichemicals.com Its incorporation into molecules often serves to block metabolic oxidation at that position and enhance lipophilicity. mdpi.combeilstein-journals.orgnih.gov Direct chemical transformations of the aromatic -OCF₃ group are challenging and not commonly reported, primarily because the trifluoromethoxide anion is highly unstable. mdpi.com

Nucleophilic Aromatic Substitution Enabled by –OCF₃

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). stackexchange.commasterorganicchemistry.com In SₙAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com

For SₙAr to occur on the ring of 4-Amino-3-(trifluoromethoxy)benzamide, a suitable leaving group (like a halogen) would need to be present at a position activated by the -OCF₃ group (ortho or para). The strong electron-withdrawing nature of the -OCF₃ group would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.com Polyfluoroarenes, for instance, readily undergo SₙAr reactions where a fluoride (B91410) anion is eliminated. nih.gov While the -OCF₃ group itself is not typically a leaving group, its presence is crucial for activating the ring towards such substitutions if another leaving group is present.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The regioselectivity of substitution on the benzene ring of 4-Amino-3-(trifluoromethoxy)benzamide is governed by the combined directing effects of the existing substituents.

Amino Group (-NH₂): This is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS). libretexts.org It strongly donates electron density to the ring through resonance.

Trifluoromethoxy Group (-OCF₃): This is a strongly deactivating, meta-directing group for EAS due to its powerful inductive electron-withdrawing effect. youtube.com

Amide Group (-CONH₂): This is a moderately deactivating, meta-directing group.

Nucleophilic aromatic substitution (NAS) on the unsubstituted ring is generally unlikely as there is no good leaving group present. For NAS to occur, one of the hydrogens would first need to be replaced by a group like a halogen.

Catalytic Transformations and Coupling Reactions

The 4-Amino-3-(trifluoromethoxy)benzamide scaffold can be utilized in various transition-metal-catalyzed cross-coupling reactions to generate more complex molecules. These reactions are cornerstones of modern organic synthesis.

The primary amino group can be converted into a more versatile functional group for coupling reactions. For example, through a Sandmeyer reaction, the -NH₂ group can be transformed into a halide (-Br, -Cl), a triflate (-OTf), or a diazonium salt (-N₂⁺), which are excellent substrates for a range of coupling reactions.

Table 2: Potential Catalytic Coupling Reactions

| Reaction Name | Substrate Modification | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | -NH₂ → -Br, -I, -OTf | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf), Base | Biaryl or Aryl-alkene derivative |

| Buchwald-Hartwig Amination | -NH₂ → -Br, -Cl | Amine | Pd catalyst, Ligand (e.g., BINAP) | Diaryl- or Alkyl-arylamine derivative |

| Sonogashira Coupling | -NH₂ → -Br, -I | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne derivative |

| Heck Reaction | -NH₂ → -Br, -I | Alkene | Pd catalyst, Base | Aryl-substituted alkene |

For instance, if the amino group is converted to a bromine atom, the resulting 4-bromo-3-(trifluoromethoxy)benzamide (B1455063) could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst to form a biaryl compound. Similarly, Sonogashira coupling with a terminal alkyne would yield an aryl-alkyne derivative. These reactions provide powerful tools for elaborating the core structure of 4-Amino-3-(trifluoromethoxy)benzamide, enabling its use as a building block in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the structural motifs present in 4-Amino-3-(trifluoromethoxy)benzamide make it a suitable candidate for such transformations. unistra.fracs.orgiastate.edu While specific literature on this compound is limited, the reactivity of analogous structures provides a strong indication of its potential.

The primary amino group of 4-Amino-3-(trifluoromethoxy)benzamide could be a versatile handle for N-arylation reactions. Buchwald-Hartwig amination, a cornerstone of palladium catalysis, would likely enable the coupling of aryl halides or triflates to the amino group, yielding diarylamine derivatives. nih.gov The reaction conditions, including the choice of palladium precursor, ligand, and base, would be critical for achieving high yields and selectivity. nih.gov For instance, the use of sterically hindered biarylphosphine ligands has proven effective in the N-arylation of a variety of amino compounds. researchgate.netorganic-chemistry.org

Furthermore, should a halo-substituted version of 4-Amino-3-(trifluoromethoxy)benzamide be utilized, for example, a 4-amino-5-halo-3-(trifluoromethoxy)benzamide, the aromatic halide would serve as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These could include the Suzuki-Miyaura coupling with boronic acids, the Stille coupling with organostannanes, the Heck reaction with alkenes, and the Sonogashira coupling with terminal alkynes. unistra.fr The trifluoromethoxy group's electron-withdrawing properties could potentially enhance the reactivity of the aryl halide in these transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Scaffolds

| Coupling Reaction | Reactants (Analogous) | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | 4-Aminopiperidine, Aryl Bromide | Pd(OAc)₂, Ligand, Base | N-Aryl Piperidine |

| Suzuki-Miyaura Coupling | Heteroaryl Tosylate, Boronic Acid | Pd Catalyst, Ligand, Base | Biaryl Compound |

| Heck Reaction | Aryl Iodide, Alkene | Pd(P(t-Bu)₃)₂, Base | Aryl-Substituted Alkene |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Pd Catalyst, Cu(I) cocatalyst, Base | Aryl-Substituted Alkyne |

This table presents examples of reactions on scaffolds analogous to 4-Amino-3-(trifluoromethoxy)benzamide to illustrate potential transformations.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals such as copper, rhodium, and nickel are known to mediate a variety of useful chemical transformations that could be applied to 4-Amino-3-(trifluoromethoxy)benzamide. rsc.orgresearchgate.net

Copper-catalyzed Ullmann-type reactions, for instance, offer an alternative to palladium for N-arylation. nih.gov These reactions often utilize more accessible ligands and can sometimes be performed under milder conditions. The amino group of 4-Amino-3-(trifluoromethoxy)benzamide would be a prime candidate for such a transformation.

Rhodium-catalyzed C-H activation and functionalization could also be a powerful strategy for derivatization. While challenging, the regioselective functionalization of the aromatic ring, directed by the amino or amide group, could introduce new substituents and expand the chemical space of accessible derivatives.

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for a range of cross-coupling reactions. acs.org Nickel-catalyzed couplings of aryl halides with various nucleophiles, including amines and organometallic reagents, are well-established and could likely be applied to halo-substituted derivatives of 4-Amino-3-(trifluoromethoxy)benzamide.

Recent advancements have also highlighted transition-metal-catalyzed methods for the introduction of fluorinated groups. nih.gov For instance, palladium-catalyzed trifluoromethylselenolation of benzamides has been reported, suggesting that the amide functionality of the target molecule could be a site for such modifications. researchgate.net

Synthesis of Analogues and Homologues of 4-Amino-3-(trifluoromethoxy)benzamide

The synthesis of analogues and homologues of 4-Amino-3-(trifluoromethoxy)benzamide is a key step in exploring its potential applications, particularly in drug discovery. This can be achieved through systematic modification of its existing substituents or by more drastic changes to the core scaffold.

Systematic Modification of Substituents

The functional groups of 4-Amino-3-(trifluoromethoxy)benzamide offer multiple points for modification. The primary amino group can be acylated, alkylated, or converted to other nitrogen-containing functionalities. For example, reaction with various aldehydes could yield Schiff base derivatives, which can be further reduced to secondary amines. mdpi.comnih.gov

The benzamide nitrogen can also be a site for substitution, although this is generally less reactive than the primary amine. Modification of the carboxamide group itself, for instance, through reduction to an amine or conversion to a thioamide, would yield a different class of compounds with altered chemical properties.

The aromatic ring can be further substituted through electrophilic aromatic substitution reactions. The directing effects of the amino and trifluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity. For instance, halogenation or nitration would likely occur at positions ortho or para to the strongly activating amino group, although the deactivating effect of the trifluoromethoxy group would also play a role.

Table 2: Potential Systematic Modifications of 4-Amino-3-(trifluoromethoxy)benzamide

| Functional Group | Reaction Type | Reagents | Product Class |

| 4-Amino | Acylation | Acid Chlorides, Anhydrides | N-Acyl Derivatives |

| 4-Amino | Reductive Amination | Aldehydes, NaBH₃CN | N-Alkyl Derivatives |

| Benzamide | Reduction | LiAlH₄, BH₃ | Benzylamines |

| Aromatic Ring | Halogenation | NBS, NCS | Halo-Substituted Derivatives |

This table outlines potential derivatization reactions based on the functional groups of the target molecule.

Scaffold Hopping and Bioisosteric Replacements

In the context of medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel compounds with improved properties. nih.govdtic.mil Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key pharmacophoric elements. rsc.orgyoutube.com For 4-Amino-3-(trifluoromethoxy)benzamide, the benzamide core could be replaced with other heterocyclic systems such as quinazolinones, benzoxazines, or other ring systems that can present the key substituents in a similar spatial arrangement. nih.govacs.org

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. The trifluoromethoxy group, for instance, is often considered a bioisostere of a methoxy (B1213986) or a nitro group, offering a unique combination of steric and electronic properties. nih.govelsevierpure.comnih.govacs.orglboro.ac.uk The amide bond itself could be replaced with other functionalities like a sulfonamide or a reversed amide to explore different interaction patterns with biological targets.

The application of these strategies to 4-Amino-3-(trifluoromethoxy)benzamide could lead to the discovery of new chemical entities with potentially enhanced biological activity and drug-like properties.

4 Amino 3 Trifluoromethoxy Benzamide As a Versatile Chemical Building Block

Utility in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the 4-amino-3-(trifluoromethoxy)benzamide scaffold allows chemists to construct intricate molecular architectures. The trifluoromethoxy (OCF3) group, in particular, has made a significant impact on life and materials science research. nih.gov Its unique combination of high electronegativity and excellent lipophilicity has led to broad applications in medicine, agriculture, and the materials industry. nih.gov

In the pharmaceutical industry, the development of novel drugs often relies on innovative molecular scaffolds. 4-Amino-3-(trifluoromethoxy)benzamide and related trifluoromethoxy-substituted anilines serve as key intermediates in the synthesis of biologically active compounds and advanced pharmaceutical intermediates. nih.govguidechem.com The introduction of fluorine-containing groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. sciencedaily.commdpi.com

Molecules bearing the trifluoromethoxy group often exhibit desirable pharmacological properties. nih.gov Benzamide (B126) and its derivatives have been reported to possess a wide range of bioactivities, including roles as carbonic anhydrase and cholinesterase inhibitors, which are relevant to conditions like Alzheimer's disease. nih.gov Research has shown that derivatives such as 2-benzamido-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl) benzamide can be potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms. nih.gov The structural framework of 4-amino-3-(trifluoromethoxy)benzamide provides a template for creating new therapeutic agents.

The trifluoromethoxy group is also highly valuable in the agrochemical sector. nih.gov Its inclusion in active ingredients can enhance the efficacy and metabolic stability of pesticides. sciencedaily.com For example, the related compound 4-(Trifluoromethoxy)aniline is a crucial intermediate in the synthesis of the insecticide Indoxacarb, which is considered an ideal alternative to some organophosphorus insecticides. guidechem.com The demand for such fluorine-containing fine chemicals highlights the importance of building blocks like 4-amino-3-(trifluoromethoxy)benzamide in developing next-generation crop protection agents. guidechem.comsciencedaily.com The development of environmentally friendly synthesis routes for these compounds is an active area of research. sciencedaily.com

Beyond pharmaceuticals and agrochemicals, trifluoromethoxy-substituted building blocks are utilized in the creation of specialty chemicals and functional materials. nih.gov One notable application for related aniline (B41778) intermediates is in the synthesis of liquid crystal materials. guidechem.com The unique electronic and physical properties imparted by the trifluoromethoxy group can be harnessed to design materials with specific optical or electronic characteristics. nih.gov These building blocks are instrumental in research focused on developing new functional materials for a variety of advanced applications. nih.gov

Contribution to Chemical Libraries and Compound Collections

Chemical libraries are vast, curated collections of compounds used in high-throughput screening to identify new drug leads and biological probes. 4-Amino-3-(trifluoromethoxy)benzamide is an example of a specialized building block used to generate novel and structurally diverse molecules for these libraries. sigmaaldrich.comenamine.net

Suppliers like Enamine offer hundreds of thousands of unique building blocks in stock, which are used to create extensive compound libraries for integrated drug discovery programs. enamine.net These collections include bifunctional and trifunctional scaffolds that are compatible with modern synthesis techniques, such as DNA-Encoded Library (DEL) technology. enamine.net The availability of building blocks with diverse functional groups, such as amines, aryl halides, and carboxylic acids, allows for the rapid synthesis of millions to billions of readily accessible compounds for screening campaigns. enamine.netenamine.net The inclusion of fluorinated scaffolds like 4-amino-3-(trifluoromethoxy)benzamide enriches the chemical space of these libraries, increasing the probability of discovering hits with desirable drug-like properties. mdpi.com

Interactive Data Table: Representative Building Block Classes for Chemical Libraries

This table showcases various classes of bifunctional and trifunctional building blocks used in the synthesis of large-scale chemical libraries for drug discovery and other research.

| Functional Group Combination | Type | Availability Status |

| Amine - Aryl halide | Bifunctional | In stock / Feasible |

| Aldehyde - Carboxylic acid | Bifunctional | In stock / Feasible |

| N-Fmoc - Amino acid | Bifunctional | In stock / Feasible |

| Carboxylic acid - Aldehyde - Aryl halide | Trifunctional | In stock / Feasible |

| Amine - N-Boc-Amine - Ester | Trifunctional | In stock / Feasible |

| N-Boc - N'-Fmoc - Diamino acid | Trifunctional | In stock / Feasible |

Enabling Design and Discovery in Medicinal Chemistry

The rational design of modern pharmaceuticals increasingly relies on the strategic use of specific chemical motifs, or pharmacophores, to fine-tune a molecule's interaction with biological targets. nih.govmdpi.com The structure of 4-amino-3-(trifluoromethoxy)benzamide contains several features that are highly advantageous in medicinal chemistry.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The benzamide group is a well-known pharmacophore present in many bioactive compounds. nih.gov The trifluoromethoxy group offers a unique combination of properties for modulating a molecule's profile. nih.gov It is highly electronegative and lipophilic, which can influence a compound's cell permeability, metabolic stability, and binding affinity without adding significant steric bulk. nih.govmdpi.com

The presence of the primary amine group on the 4-amino-3-(trifluoromethoxy)benzamide scaffold provides a convenient attachment point for a wide variety of other chemical groups, allowing chemists to systematically explore the chemical space around the core structure. nih.govacs.org This modularity enables the synthesis of focused libraries of related compounds, where each new molecule represents a slight variation of the central pharmacophore. This systematic exploration is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of a lead compound, ultimately accelerating the discovery of new and effective medicines.

Optimization of Molecular Properties for Research Applications

The strategic incorporation of trifluoromethoxy (-OCF3) and amino (-NH2) groups onto a benzamide framework in 4-Amino-3-(trifluoromethoxy)benzamide provides a powerful tool for optimizing molecular properties for various research applications. The trifluoromethoxy group, in particular, is instrumental in fine-tuning characteristics such as thermal stability, solubility, and electronic properties.

Furthermore, the trifluoromethoxy group can significantly improve the solubility of aromatic compounds in organic solvents. acs.orgrsc.org This is attributed to the disruption of intermolecular π-π stacking between aromatic rings, which increases the free volume and allows for better solvation. tandfonline.com Enhanced solubility is a crucial property for the solution-based processing of materials, such as in the fabrication of thin films and coatings. For instance, fluorinated polyimides containing trifluoromethyl groups have shown excellent solubility in common organic solvents like N-methylpyrrolidone (NMP), chloroform, and tetrahydrofuran (B95107) (THF). rsc.org

The electronic properties of the benzamide can also be modulated by the -OCF3 group. With a high electronegativity value, the trifluoromethyl moiety within the trifluoromethoxy group acts as a strong electron-withdrawing group. rsc.org This can influence the electron density distribution within the molecule, affecting its reactivity and intermolecular interactions. This modulation is particularly relevant in the design of materials for electronic applications, where precise control over energy levels is required. For example, in the context of polymer solar cells, the introduction of a trifluoromethyl group has been shown to lower the HOMO (Highest Occupied Molecular Orbital) energy level, which can lead to improved device performance. rsc.org

A comparative analysis of the effects of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups on polymer properties reveals nuanced differences. While both groups enhance thermal stability and solubility, the -OCF3 group can sometimes have a more pronounced effect on increasing the glass transition temperature (Tg) due to its bulkiness and influence on chain packing. tandfonline.com The selection between these groups allows for a tailored approach to property optimization depending on the specific requirements of the research application.

Table 1: Influence of Trifluoromethyl and Trifluoromethoxy Groups on Polymer Properties

| Property | Effect of -CF3 Introduction | Effect of -OCF3 Introduction | Rationale |

| Thermal Stability | Increased | Increased | High bond energy of C-F bonds. |

| Solubility | Generally Increased | Generally Increased | Disruption of π-π stacking and increased free volume. tandfonline.comrsc.org |

| Dielectric Constant | Decreased | Decreased | Introduction of free volume and low polarizability of C-F bonds. tandfonline.comrsc.org |

| Glass Transition Temp. (Tg) | Variable | Often Increased | Bulky nature of the groups restricts chain mobility. tandfonline.comacs.org |

| Electron Withdrawing Nature | Strong | Strong | High electronegativity of fluorine atoms. rsc.org |

This table provides an interactive summary of the general effects observed when incorporating -CF3 and -OCF3 groups into polymer backbones, which can be extrapolated to the behavior of 4-Amino-3-(trifluoromethoxy)benzamide derivatives.

Role in Materials Science and Polymer Chemistry

The unique combination of a reactive primary amine, a robust benzamide core, and a property-modifying trifluoromethoxy group makes 4-Amino-3-(trifluoromethoxy)benzamide a highly valuable building block in materials science and polymer chemistry.

Monomer for Functional Polymers

4-Amino-3-(trifluoromethoxy)benzamide is a prime candidate for use as a monomer in the synthesis of high-performance functional polymers such as polyamides and polyimides. The primary amino group allows it to undergo polycondensation reactions with di- or poly-functional carboxylic acids, acid chlorides, or anhydrides to form long-chain polymers.

The incorporation of the trifluoromethoxy-substituted benzamide unit into a polymer backbone is expected to impart a range of desirable properties. Research on fluorinated polyimides derived from diamines containing trifluoromethyl groups has shown significant improvements in several key areas. rsc.orgresearchgate.net These polymers often exhibit:

Excellent Thermal Stability: The presence of the -OCF3 group enhances the thermal resistance of the resulting polymer. tandfonline.com

Enhanced Solubility: The bulky fluorinated group disrupts polymer chain packing, leading to better solubility in organic solvents, which facilitates processing. rsc.org

High Optical Transparency: The reduced intermolecular interactions can lead to the formation of less colored and more transparent polymer films. rsc.org

For example, a series of fluorinated polyimides prepared from diamine monomers containing multiple trifluoromethylphenyl groups displayed excellent solubility, high glass transition temperatures (259–281 °C), and low dielectric constants (2.69–2.85 at 1 MHz). rsc.org The synthesis of such polymers typically involves a one-step high-temperature polycondensation or a conventional two-step method involving the formation of a poly(amic acid) intermediate followed by chemical or thermal imidization.

The general reaction for the formation of a polyamide from 4-Amino-3-(trifluoromethoxy)benzamide and a generic dicarboxylic acid would proceed as follows:

n H₂N-(C₆H₃(OCF₃))-CONH₂ + n HOOC-R-COOH → [-HN-(C₆H₃(OCF₃))-CONH-CO-R-CO-]n + 2n H₂O

This versatility allows for the creation of a wide array of polymers with tailored properties by selecting different co-monomers.

Precursor for Nanomaterials Synthesis

The structural features of 4-Amino-3-(trifluoromethoxy)benzamide also make it a promising precursor for the synthesis of functional nanomaterials. The amino group can serve as a reactive site for anchoring the molecule to the surface of nanoparticles or for directing the growth of nanostructures.

Amino-functionalized organic molecules are widely used as capping agents or surface modifiers in the synthesis of metal and metal oxide nanoparticles. orientjchem.org They can control the size and shape of the nanoparticles during their formation and prevent their agglomeration. orientjchem.org In this context, the benzamide portion of the molecule could provide additional functionality, such as the ability to coordinate with metal ions or to participate in self-assembly processes through hydrogen bonding.

Furthermore, benzamide derivatives have been investigated for their role in the formation of nanostructures. chemicalbook.com For instance, certain benzamide-based compounds can self-assemble into well-defined nano-architectures like nanofibers and nanotubes through a combination of hydrogen bonding and π-π stacking interactions. The presence of the trifluoromethoxy group in 4-Amino-3-(trifluoromethoxy)benzamide could influence this self-assembly process, potentially leading to the formation of novel nanostructures with unique properties.

The use of amino acids and their derivatives in the synthesis of chiral nanoparticles has also been explored. nih.gov While not a traditional amino acid, the amino-functionalized nature of 4-Amino-3-(trifluoromethoxy)benzamide could potentially be exploited in similar strategies to create chiral surfaces on nanomaterials, which have applications in enantioselective catalysis and sensing. The synthesis of silver nanoparticles, for example, has been demonstrated using glycine (B1666218) as a capping agent, where the amino and carboxylic acid groups play a crucial role in stabilizing the nanoparticles. orientjchem.org By analogy, the amino group of 4-Amino-3-(trifluoromethoxy)benzamide could provide a similar stabilizing function.

Table 2: Potential Roles in Nanomaterial Synthesis

| Role | Function of 4-Amino-3-(trifluoromethoxy)benzamide | Potential Application |

| Capping Agent | The amino group can bind to the surface of growing nanoparticles, controlling their size and preventing aggregation. orientjchem.org | Stabilization of metal or metal oxide nanoparticles. |

| Surface Modifier | The molecule can be attached to the surface of pre-synthesized nanoparticles to impart new functionalities. | Functionalization of nanoparticles for targeted delivery or sensing. |

| Structural Precursor | The molecule can self-assemble through intermolecular forces to form well-defined nanostructures. | Formation of nanofibers, nanotubes, or other nano-architectures. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Investigation of Substituent Effects on Reactivity and Interactions

The reactivity and interaction profile of the 4-amino-3-(trifluoromethoxy)benzamide scaffold can be systematically modulated by introducing various substituents on the aromatic ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the characteristics of the entire molecule.

Electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), would be expected to decrease the electron density on the aromatic ring and reduce the basicity of the 4-amino group. This can influence the types of interactions the molecule can form, for instance, by altering its hydrogen bonding capabilities. Conversely, introducing electron-donating groups, like a methyl (CH₃) or methoxy (B1213986) (OCH₃) group, would increase the electron density on the ring, potentially enhancing certain intermolecular interactions.

Table 1: Illustrative Impact of Substituents on Biological Activity (Hypothetical Data Based on General Principles) This table illustrates the potential impact of different substituents on the biological activity of a hypothetical parent compound, based on established medicinal chemistry principles.

| Substituent at Position X | Electronic Effect | Predicted Change in IC₅₀ (nM) | Rationale |

|---|---|---|---|

| -H (Parent Compound) | Neutral | 100 | Baseline activity. |

| -Cl | Electron-Withdrawing, Lipophilic | 50 | Increased membrane permeability and potential for halogen bonding. |

| -CH₃ | Electron-Donating, Lipophilic | 80 | Increased lipophilicity may improve cell penetration. |

| -NO₂ | Strongly Electron-Withdrawing | 120 | May negatively impact interactions by significantly altering electron distribution. |

| -CF₃ | Strongly Electron-Withdrawing, Lipophilic | 20 | Enhances metabolic stability, lipophilicity, and binding affinity through specific fluorine interactions. nih.govrsc.org |

Spatial Orientation and Conformational Preferences of the Amide and Amino Groups

The three-dimensional arrangement of the amide and amino groups relative to the phenyl ring is critical for how the molecule fits into a biological target like an enzyme's active site. The amide group (–C(=O)NH₂) generally has a high degree of planar character due to resonance, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. mdpi.comyoutube.com This resonance imparts a partial double-bond character to the C-N bond, restricting its rotation. youtube.com